7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The presence of a chloro substituent and methyl groups can be introduced through selective halogenation and alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been reported to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antifungal agent against phytopathogenic fungi.
Medicine: Research has indicated its potential as a CDK2 inhibitor, making it a candidate for cancer treatment.
Mechanism of Action
The mechanism of action of 7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This action can lead to the selective targeting of tumor cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,5-dimethyl-7-hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine
- 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Uniqueness
7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloro and methyl groups contribute to its reactivity and potential as a pharmacologically active compound .
Biological Activity
7-Chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antimycobacterial Activity
Recent studies have identified pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, particularly against Mycobacterium tuberculosis (M.tb). In a synthesis and structure–activity relationship study involving various derivatives, certain compounds demonstrated significant in vitro growth inhibition of M.tb. Notably, the presence of specific substituents on the pyrazolo[1,5-a]pyrimidine core influenced their efficacy and selectivity for the ATP synthase target .
Anticancer Properties
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively explored. For instance, derivatives of this compound have shown antiproliferative activity against various cancer cell lines. A study highlighted that specific modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance its potency against cancer cells by targeting key signaling pathways involved in cell proliferation and survival .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in critical cellular processes. For example, it has been reported to inhibit kinases that play roles in cancer progression .
- Targeting Signaling Pathways : The compound influences various signaling pathways that regulate cell cycle and apoptosis. By modulating these pathways, it can induce cell death in cancerous cells while sparing normal cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
Substituent | Effect on Activity |
---|---|
3-(4-fluorophenyl) | Enhanced potency against M.tb |
5-alkyl/aryl groups | Improved anticancer activity |
7-(2-pyridylmethylamine) | Increased selectivity for ATP synthase |
These variations demonstrate how chemical modifications can significantly impact the pharmacological profile of the compound .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Inhibition of Mycobacterial Growth : A study demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against M.tb, indicating strong potential for therapeutic use in tuberculosis .
- Anticancer Efficacy : Research on various analogs showed significant cytotoxic effects on breast and lung cancer cell lines with IC50 values below 10 µM. The study emphasized the importance of specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold for maximizing efficacy .
Properties
IUPAC Name |
7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-8-12(15)18-14(16-9)13(10(2)17-18)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOISBKFSEWNWGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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